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Compound of Interest

Compound Name: 3-Chloro-3-methyl-1-butene

Cat. No.: B3368806 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
chloro-3-methyl-1-butene, tailored for researchers, scientists, and professionals in drug

development. The document details nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, alongside methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For 3-chloro-3-methyl-1-butene (C₅H₉Cl), both ¹H and ¹³C NMR provide

characteristic signals corresponding to the unique chemical environments of the hydrogen and

carbon atoms.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-chloro-3-methyl-1-butene is expected to show three distinct

signals corresponding to the vinyl protons and the methyl protons. Due to the complexity of

spin-spin coupling, the vinyl protons will exhibit a characteristic splitting pattern.

Table 1: ¹H NMR Spectroscopic Data for 3-Chloro-3-methyl-1-butene
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (a) ~ 5.9 - 6.1 dd J_ab, J_ac

H-1 (b) ~ 5.0 - 5.2 dd J_ba, J_bc

H-2 (c) ~ 5.0 - 5.2 dd J_ca, J_cb

-CH₃ ~ 1.6 s -

Note: Predicted values based on typical chemical shifts for similar structures. Actual values

may vary.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-
chloro-3-methyl-1-butene, four distinct carbon signals are expected. A known spectrum was

acquired on a Bruker WH-90 instrument using tetramethylsilane (TMS) as the standard[1].

Table 2: ¹³C NMR Spectroscopic Data for 3-Chloro-3-methyl-1-butene

Carbon Chemical Shift (δ, ppm)

C-1 ~ 142

C-2 ~ 115

C-3 ~ 70

-CH₃ ~ 32

Note: Approximate values based on typical chemical shifts for tertiary alkyl halides and alkenes.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of 3-chloro-3-methyl-1-butene will

prominently feature absorptions corresponding to the C=C double bond, C-H bonds of the

alkene and alkane portions, and the C-Cl bond.
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Table 3: IR Absorption Data for 3-Chloro-3-methyl-1-butene

Functional Group Absorption Range (cm⁻¹) Intensity

=C-H stretch 3100 - 3000 Medium

C-H stretch (sp³) 3000 - 2850 Medium-Strong

C=C stretch 1680 - 1640 Medium

C-Cl stretch 800 - 600 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-chloro-3-methyl-1-butene, the molecular ion peak and characteristic

fragment ions can be observed. Gas chromatography-mass spectrometry (GC-MS) data from

the NIST Mass Spectrometry Data Center shows prominent peaks at m/z 69, 41, and 53[2].

Table 4: Mass Spectrometry Data for 3-Chloro-3-methyl-1-butene

m/z Proposed Fragment Relative Abundance

104/106 [C₅H₉Cl]⁺ (Molecular Ion) Low

69 [C₅H₉]⁺ (Loss of Cl) High

53 [C₄H₅]⁺ Medium

41 [C₃H₅]⁺ (Allyl cation) High

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M+

and M+2 peaks for chlorine-containing fragments.

Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-chloro-3-methyl-1-butene in approximately 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., Bruker, 400 MHz or higher).

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse sequence.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled single-pulse sequence.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

IR Spectroscopy
Sample Preparation: For a liquid sample like 3-chloro-3-methyl-1-butene, a thin film can be

prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) plates.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of scans: 16-32.

A background spectrum of the clean salt plates should be acquired and subtracted from

the sample spectrum.

Mass Spectrometry
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for

volatile compounds like 3-chloro-3-methyl-1-butene.

Gas Chromatography Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector temperature: 250 °C.

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven temperature program: Start at a low temperature (e.g., 40 °C) and ramp up to a

higher temperature (e.g., 200 °C) to ensure separation from any impurities.

Mass Spectrometry Conditions:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass analyzer: Quadrupole.

Scan range: m/z 35-200.

Ion source temperature: 230 °C.

Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

unknown compound, such as 3-chloro-3-methyl-1-butene.
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Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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